molecular formula C9H11NS2 B14652330 Benzenecarbothioamide, 4-(ethylthio)- CAS No. 53550-94-0

Benzenecarbothioamide, 4-(ethylthio)-

Katalognummer: B14652330
CAS-Nummer: 53550-94-0
Molekulargewicht: 197.3 g/mol
InChI-Schlüssel: UGFBJBUDJBWWEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenecarbothioamide, 4-(ethylthio)- is an organic compound with the molecular formula C9H11NS2 It is a derivative of benzenecarbothioamide, where an ethylthio group is attached to the fourth position of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 4-(ethylthio)- typically involves the reaction of benzenecarbothioamide with ethylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

Benzenecarbothioamide+EthylthiolBenzenecarbothioamide, 4-(ethylthio)-\text{Benzenecarbothioamide} + \text{Ethylthiol} \rightarrow \text{Benzenecarbothioamide, 4-(ethylthio)-} Benzenecarbothioamide+Ethylthiol→Benzenecarbothioamide, 4-(ethylthio)-

Industrial Production Methods

In an industrial setting, the production of Benzenecarbothioamide, 4-(ethylthio)- involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve optimal yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenecarbothioamide, 4-(ethylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzenecarbothioamide, 4-(ethylthio)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzenecarbothioamide, 4-(ethylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenecarbothioamide: The parent compound without the ethylthio group.

    Thiobenzamide: A closely related compound with similar chemical properties.

    Benzothioamide: Another derivative with a thioamide functional group.

Uniqueness

Benzenecarbothioamide, 4-(ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

53550-94-0

Molekularformel

C9H11NS2

Molekulargewicht

197.3 g/mol

IUPAC-Name

4-ethylsulfanylbenzenecarbothioamide

InChI

InChI=1S/C9H11NS2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)

InChI-Schlüssel

UGFBJBUDJBWWEB-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=CC=C(C=C1)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.